molecular formula C18H16N2O3 B11480707 2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11480707
M. Wt: 308.3 g/mol
InChI Key: QNRJBHDJTGJSMQ-UHFFFAOYSA-N
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Description

2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a quinoline and isoindole structure, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be achieved through a multi-step process involving the formation of the quinoline and isoindole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea, can be employed to form the tetrahydroquinoline moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as solvent-free conditions and the use of eco-friendly catalysts like lactic acid .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroxyquinolines.

Scientific Research Applications

2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique combination of the quinoline and isoindole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C18H16N2O3/c21-14-6-4-9-3-5-12(8-13(9)19-14)20-17(22)15-10-1-2-11(7-10)16(15)18(20)23/h1-3,5,8,10-11,15-16H,4,6-7H2,(H,19,21)

InChI Key

QNRJBHDJTGJSMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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